Cas no 54536-38-8 (S-Benzyl-D-Penicillamine)

S-Benzyl-D-Penicillamine structure
S-Benzyl-D-Penicillamine structure
Product Name:S-Benzyl-D-Penicillamine
Numero CAS:54536-38-8
MF:C12H17NO2S
MW:239.33388209343
MDL:MFCD03788087
CID:941806
PubChem ID:504045
Update Time:2025-11-02

S-Benzyl-D-Penicillamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-amino-3-benzylsulfanyl-3-methylbutanoic Acid
    • S-BENZYL-D-PENICILLAMINE
    • (R)-acetoxy-2-phenylacetyl chloride
    • (R)-acetylmandelic acid chloride
    • (R)-AMPA hydrobromide
    • (R)-O-Acetylmandelic acid chloride
    • (R)-O-Acetyl-mandelsaeurechlorid
    • 2-(2-ethanoylphenyl)-2-oxidanyl-ethanoyl chloride
    • 3-(benzylthio) valine
    • A827875
    • FT-0657653
    • S-benzyl-L-penicillamine
    • (S)-2-Amino-3-(benzylthio)-3-methylbutanoic acid
    • S-BenZyl-D-penicillamine (H-D-Pen(BZl)-OH)
    • 54536-37-7
    • 75323-55-6
    • SCHEMBL9622177
    • (2S)-2-amino-3-benzylsulfanyl-3-methyl-butanoic acid
    • H-beta,beta-Dimethyl-D-Cys(Bzl)-OH
    • (2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid
    • YPZAXRYHYTVHPA-JTQLQIEISA-N
    • MFCD03788087
    • 54536-38-8
    • D-Valine, 3-(benzylthio)-
    • G84401
    • S-Benzyl-D-Penicillamine
    • MDL: MFCD03788087
    • Inchi: 1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1
    • Chiave InChI: YPZAXRYHYTVHPA-JTQLQIEISA-N
    • Sorrisi: S(CC1C=CC=CC=1)C(C)(C)[C@H](C(=O)O)N

Proprietà calcolate

  • Massa esatta: 239.09811
  • Massa monoisotopica: 239.09799996g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.6
  • Superficie polare topologica: 88.6Ų

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 388.1±42.0 °C at 760 mmHg
  • Punto di infiammabilità: 188.5±27.9 °C
  • PSA: 63.32
  • LogP: 2.81060
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

S-Benzyl-D-Penicillamine Informazioni sulla sicurezza

S-Benzyl-D-Penicillamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B537558-25mg
S-Benzyl-D-Penicillamine
54536-38-8
25mg
$ 50.00 2022-06-01
TRC
B537558-50mg
S-Benzyl-D-Penicillamine
54536-38-8
50mg
$ 65.00 2022-06-01
TRC
B537558-250mg
S-Benzyl-D-Penicillamine
54536-38-8
250mg
$ 95.00 2022-06-01
A2B Chem LLC
AG20537-100mg
S-Benzyl-d-penicillamine
54536-38-8 ≥ 98% (HPLC)
100mg
$56.00 2024-04-19
A2B Chem LLC
AG20537-250mg
S-Benzyl-d-penicillamine
54536-38-8 ≥ 98% (HPLC)
250mg
$90.00 2024-04-19
A2B Chem LLC
AG20537-1g
S-Benzyl-d-penicillamine
54536-38-8 ≥ 98% (HPLC)
1g
$163.00 2024-04-19
A2B Chem LLC
AG20537-5g
S-Benzyl-d-penicillamine
54536-38-8 ≥ 98% (HPLC)
5g
$609.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433830-250mg
(R)-2-amino-3-(benzylthio)-3-methylbutanoic acid
54536-38-8 97%
250mg
¥1001.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433830-1g
(R)-2-amino-3-(benzylthio)-3-methylbutanoic acid
54536-38-8 97%
1g
¥2660.00 2024-05-09
eNovation Chemicals LLC
Y1237270-100mg
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH
54536-38-8 98% (HPLC)
100mg
$170 2024-06-06

S-Benzyl-D-Penicillamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:54536-38-8)S-Benzyl-D-Penicillamine
Numero d'ordine:A1164801
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 00:22
Prezzo ($):168.0/588.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:54536-38-8)S-Benzyl-D-Penicillamine
A1164801
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):168.0/588.0
Email